molecular formula C6H10O4 B14428688 2-Hydroperoxy-2-hydroxycyclohexan-1-one CAS No. 81485-24-7

2-Hydroperoxy-2-hydroxycyclohexan-1-one

Cat. No.: B14428688
CAS No.: 81485-24-7
M. Wt: 146.14 g/mol
InChI Key: LDYOJAHUDFLMDS-UHFFFAOYSA-N
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Description

2-Hydroperoxy-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclohexanone, featuring both hydroperoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one typically involves the oxidation of 2-hydroxycyclohexanone. One common method is the reaction of 2-hydroxycyclohexanone with hydrogen peroxide in the presence of a catalyst such as vanadium or tungsten compounds . The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxy-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxy group, yielding diols.

    Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and metal catalysts (e.g., vanadium, tungsten).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted cyclohexanones.

Scientific Research Applications

2-Hydroperoxy-2-hydroxycyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroperoxy-2-hydroxycyclohexan-1-one involves its ability to undergo redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with biological molecules and pathways. These interactions may lead to oxidative stress or signaling events that influence cellular functions. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect enzymes and proteins involved in oxidative metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycyclohexanone: A precursor in the synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one.

    Cyclohexanone: A simpler ketone without the hydroperoxy and hydroxy groups.

    2-Hydroperoxypropanal: Another hydroperoxy compound with different structural features.

Uniqueness

This compound is unique due to the presence of both hydroperoxy and hydroxy groups on the cyclohexanone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

81485-24-7

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2-hydroperoxy-2-hydroxycyclohexan-1-one

InChI

InChI=1S/C6H10O4/c7-5-3-1-2-4-6(5,8)10-9/h8-9H,1-4H2

InChI Key

LDYOJAHUDFLMDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(O)OO

Origin of Product

United States

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